Product packaging for Dehydrocorydalmine(Cat. No.:CAS No. 6877-27-6)

Dehydrocorydalmine

Cat. No.: B1230258
CAS No.: 6877-27-6
M. Wt: 338.4 g/mol
InChI Key: VQSYXVWEZATIHL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Alkaloid Classification

Dehydrocorydalmine is a naturally occurring chemical compound that holds a significant place in the field of natural product chemistry. lookchem.com It belongs to the vast and structurally diverse group of alkaloids, which are basic, nitrogen-containing organic compounds primarily found in plants. google.comscispace.com More specifically, this compound is classified as an isoquinoline (B145761) alkaloid, a large subgroup characterized by an isoquinoline core structure. mdpi.comresearchgate.net

Within the isoquinoline class, this compound is further categorized as a quaternary protoberberine alkaloid. google.commdpi.communi.cz This classification is based on its distinct chemical architecture, which features the 5,6-dihydrodibenzo[a,g]quinolizinium system as its basic skeleton. mdpi.communi.cz Protoberberine alkaloids are biogenetically derived from the amino acid tyrosine and represent a significant portion of known alkaloids with a protoberberine structure. muni.cz The chemical structure of this compound is characterized by a molecular formula of C₂₀H₂₀NO₄⁺ and includes four methoxyl groups and a hydroxyl group attached to its core structure. lookchem.commdpi.comnih.gov

This compound has been isolated from a variety of plant species across different families. It is notably found in plants of the Corydalis genus (Papaveraceae family), such as Corydalis yanhusuo. lookchem.commdpi.com It has also been identified in other plants, including Argemone mexicana (Papaveraceae), various species of the Stephania genus (Menispermaceae) like Stephania glabra and Stephania yunnanensis, and in Fibraurea chloroleuca (Menispermaceae). researchgate.netnih.govtandfonline.comknapsackfamily.comacs.org

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₀H₂₀NO₄⁺
Molecular Weight 338.38 g/mol
CAS Number 6877-27-6
Classification Quaternary Protoberberine Alkaloid

| IUPAC Name | 2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-10-ol |

Data sourced from multiple references. lookchem.comnih.govneist.res.in

Significance as a Protoberberine Alkaloid in Contemporary Research Paradigms

This compound has emerged as a compound of significant interest in contemporary chemical and biological research due to its demonstrated and potential pharmacological activities. lookchem.comontosight.ai Its role as an active constituent in traditional medicine is well-documented; for instance, it is a key bioactive component in the traditional Chinese medicine Corydalis yanhusuo, which is used for treating coronary heart disease. mdpi.comresearchgate.net The compound is also utilized as a chemical reference marker for the quality control of herbal preparations like Ke-Da-Ling tablets. mdpi.com

Modern pharmacological studies have explored a range of biological effects of this compound. Research has indicated its potential as an analgesic, anti-inflammatory, and anti-tumor agent. lookchem.comcymitquimica.com It has been shown to inhibit the growth of tumor cells in investigational studies. lookchem.com Furthermore, significant research has focused on its cardioprotective properties, with studies showing it can expand the coronary artery and increase blood flow. mdpi.com

Table 2: Selected Natural Sources of this compound

Family Genus Species
Papaveraceae Corydalis Corydalis yanhusuo
Papaveraceae Argemone Argemone mexicana
Menispermaceae Stephania Stephania glabra
Menispermaceae Stephania Stephania yunnanensis
Menispermaceae Fibraurea Fibraurea chloroleuca

| Annonaceae | Annona | Annona glabra |

Data sourced from multiple references. lookchem.comresearchgate.netnih.govknapsackfamily.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20NO4+ B1230258 Dehydrocorydalmine CAS No. 6877-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-10-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,8-11H,6-7H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYXVWEZATIHL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218876
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6877-27-6
Record name Dehydrocorydalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006877276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-10-hydroxy-2,3,9-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Origin, Isolation, and Distribution

Botanical Sources and Phytochemical Investigations

Dehydrocorydalmine has been identified and isolated from several plant families, most notably Papaveraceae and Menispermaceae. Detailed phytochemical studies have pinpointed its presence in specific species, which are recognized as significant natural sources of this compound.

Argemone mexicana, commonly known as Mexican poppy or flowering thistle, is a prominent source of this compound. wikipedia.orgyoutube.com This hardy, pioneer plant, belonging to the Papaveraceae family, is native to Mexico but is now naturalized worldwide. wikipedia.org Phytochemical analyses of the whole plant have led to the isolation of four key quaternary isoquinoline (B145761) alkaloids, including this compound. wikipedia.orgyoutube.com Its presence in this widely distributed plant makes A. mexicana a significant subject of study for the natural sourcing of this compound. tandfonline.com

This compound has also been successfully isolated from the tubers of Stephania glabra. researchgate.netnih.gov This plant, a member of the Menispermaceae family, is known to produce a variety of protoberberine and tetrahydroprotoberberine alkaloids. researchgate.net Research focused on the chemical constituents of S. glabra tubers has confirmed the identification of this compound alongside several other related alkaloids. researchgate.netnih.gov

The tuber of Corydalis yanhusuo (yan hu suo), another member of the Papaveraceae family, is a well-known source of isoquinoline alkaloids. wikipedia.orgnih.gov While a wide array of over 80 alkaloids has been identified from this plant, research indicates the presence of compounds structurally related to this compound. nih.govnih.gov Dehydrocorydaline (B211579), a closely related alkaloid, has been identified as one of the most abundant alkaloids in Corydalis Rhizoma. nih.gov

Co-isolation and Structural Relationship with Associated Quaternary Isoquinoline Alkaloids

This compound is typically not found in isolation within its botanical sources. It is often co-extracted with other structurally similar quaternary isoquinoline alkaloids. In Argemone mexicana, this compound is consistently isolated alongside jatrorrhizine, columbamine, and oxyberberine. wikipedia.orgyoutube.comtandfonline.com

These co-occurring compounds share the same basic isoquinoline skeleton, which forms the core of their chemical structure. The structural variations among them, such as differences in the position and type of functional groups on the aromatic rings, lead to their distinct identities. The simultaneous presence of these alkaloids within the same plant suggests a common biosynthetic pathway.

Table 1: Alkaloids Co-isolated with this compound from Argemone mexicana

Alkaloid Chemical Classification
Jatrorrhizine Quaternary Protoberberine Alkaloid
Columbamine Quaternary Protoberberine Alkaloid

Advanced Extraction and Chromatographic Purification Methodologies

The extraction and purification of this compound from plant matrices rely on established phytochemical techniques that exploit the chemical properties of alkaloids.

Methanol (B129727) is a commonly used solvent for the initial extraction of alkaloids from dried and powdered plant material due to its ability to dissolve both free-base and salt forms of alkaloids. tandfonline.comcabidigitallibrary.org The Soxhlet extraction method is a highly efficient technique for this purpose. nih.gov This process involves the continuous washing of the plant material with fresh, heated methanol. nih.gov

In a typical procedure for isolating alkaloids from Argemone mexicana, the air-dried and coarsely powdered plant material is extracted with methanol using a Soxhlet apparatus. tandfonline.com This initial crude methanol extract contains a mixture of compounds, including this compound and its associated alkaloids. Following extraction, the crude extract is subjected to further separation and purification steps, such as column chromatography, to isolate the individual alkaloids. tandfonline.com

Table 2: Summary of Extraction and Isolation Details

Topic Description References
Botanical Source Argemone mexicana (Whole Plant) wikipedia.orgtandfonline.com
Extraction Solvent Methanol tandfonline.combanglajol.info
Extraction Method Soxhlet Apparatus tandfonline.comnih.gov

| Post-Extraction | Separation of tertiary and quaternary alkaloid fractions, followed by column chromatography for purification. | tandfonline.com |

Acid-Base Fractionation and Chloroform (B151607) Extraction

The isolation of this compound, like many alkaloids, leverages its basic nitrogenous character through acid-base fractionation. This chemical property allows for its separation from neutral and acidic compounds present in the crude plant extract.

The general procedure is as follows:

Acidification: The crude extract, typically obtained by macerating the plant material in a solvent like methanol or ethanol, is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). In this acidic environment, the basic nitrogen atom of the this compound molecule becomes protonated, forming a salt. This salt is soluble in the aqueous phase.

Removal of Neutral Impurities: The acidic aqueous solution is then washed with an immiscible organic solvent, such as chloroform. Lipophilic and neutral compounds (e.g., fats, waxes, and some terpenoids) partition into the organic layer, while the protonated alkaloid salt remains in the aqueous layer. This step effectively cleans the extract of non-alkaloidal substances.

Basification: The aqueous layer containing the alkaloid salt is then made alkaline by the addition of a base, such as sodium hydroxide or ammonium hydroxide, to a pH typically above 9. This deprotonates the alkaloid, converting it back to its free-base form.

Chloroform Extraction: In its free-base form, this compound is less polar and more soluble in organic solvents. It is subsequently extracted from the basified aqueous solution using an organic solvent, most commonly chloroform. This process is usually repeated multiple times to ensure a complete transfer of the alkaloid from the aqueous to the organic phase.

Concentration: The combined chloroform extracts are then concentrated under reduced pressure to yield a crude mixture enriched with this compound and other alkaloids.

This acid-base extraction technique is a fundamental and effective method for the initial isolation and enrichment of alkaloids from complex plant matrices.

Silica (B1680970) Gel Column Chromatography and Thin Layer Chromatography (TLC)

Following the initial extraction, further purification is necessary to isolate this compound from other closely related alkaloids. This is primarily achieved using chromatographic techniques.

Silica Gel Column Chromatography

Column chromatography using silica gel as the stationary phase is a standard and highly effective method for purifying alkaloids from the concentrated extract. column-chromatography.comscirp.org Silica gel is a polar adsorbent, and the separation is based on the differential adsorption of compounds as they are passed through the column with a mobile phase.

A common practice for separating Corydalis alkaloids involves packing a glass column with silica gel (e.g., 200-300 mesh) and applying the crude alkaloid extract to the top. The separation is then carried out by eluting the column with a solvent system, often starting with a less polar solvent and gradually increasing the polarity. A typical mobile phase for protoberberine alkaloids is a gradient system of chloroform-methanol or dichloromethane-methanol. nih.gov A specific patented method for corydalmine alkaloids utilizes an alkalized silica gel column eluted with a mixture of solvents including petroleum ether, acetone, and dichloromethane (B109758), with the addition of ammonia. google.com

Table 2: Typical Parameters for Silica Gel Column Chromatography of Protoberberine Alkaloids

Parameter Description
Stationary Phase Silica Gel (e.g., 200-300 mesh)
Mobile Phase Gradient elution, commonly starting with a nonpolar solvent and increasing polarity. Examples: Dichloromethane-Methanol, Chloroform-Methanol.

| Detection Method | Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an essential analytical technique used in conjunction with column chromatography. Its primary roles are to monitor the progress of the column separation and to identify which collected fractions contain the target compound, this compound.

For the analysis of Corydalis alkaloids, a small amount of each fraction is spotted onto a TLC plate coated with silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. Several solvent systems have been reported for the separation of these types of alkaloids. ingentaconnect.comakjournals.com

Table 3: Example TLC Systems for Corydalis Alkaloid Analysis

Stationary Phase Mobile Phase (Solvent System)
Silica Gel 60 F254 Toluene : Chloroform : Methanol : Diethylamine (7:2:1:0.3 v/v/v/v)

After the solvent front has moved up the plate, it is removed and dried. The separated spots are then visualized. Because many alkaloids are colorless, visualization is often achieved through two common methods:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots when the plate is viewed under a UV lamp at 254 nm. actachemscand.org

Dragendorff's Reagent: This is a classic colorimetric reagent used for detecting alkaloids. youtube.com When the TLC plate is sprayed with Dragendorff's reagent, alkaloids typically appear as orange to orange-red spots on a yellow background. wikipedia.org

Fractions that show a spot with the same retention factor (Rf value) as a this compound standard are combined and the solvent is evaporated to yield the purified compound.

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Benzylisoquinoline Alkaloid Biosynthesis Pathways Relevant to Dehydrocorydalmine

The biosynthesis of this compound is deeply rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway. frontiersin.orggenome.jp This pathway commences with the precursor L-tyrosine, which undergoes several enzymatic steps to form the central intermediate, (S)-reticuline. frontiersin.orgnih.gov (S)-reticuline is a critical branch point, leading to the synthesis of a vast array of BIA structural types. frontiersin.org

For the formation of protoberberine alkaloids like this compound, (S)-reticuline is converted to (S)-scoulerine. frontiersin.orgebi.ac.uk This conversion is a key step that establishes the characteristic tetracyclic framework of protoberberines. frontiersin.orgnih.gov Subsequent enzymatic modifications of the (S)-scoulerine scaffold, including methylation and oxidation reactions, ultimately lead to the formation of this compound and other related alkaloids. The elucidation of these pathways has been greatly advanced by studies in various plants, including those from the Papaveraceae and Ranunculaceae families. frontiersin.orgresearchgate.net

Identification and Characterization of Key Enzymatic Steps and Gene Clusters

The synthesis of this compound from the central BIA pathway involves a series of specific enzymatic reactions catalyzed by distinct enzyme families. The identification and characterization of the genes encoding these enzymes are crucial for understanding and potentially manipulating the production of this compound.

Role of O-methyltransferases (e.g., 6-OMT, SOMT1) and N-methyltransferases (e.g., CNMT, NMCH)

Methyltransferases are instrumental in the diversification of BIAs by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various acceptor molecules. numberanalytics.commdpi.com In the context of this compound biosynthesis, both O-methyltransferases (OMTs) and N-methyltransferases (NMTs) play pivotal roles in the early stages of the pathway leading to the formation of the key intermediate, (S)-reticuline. frontiersin.orgfrontiersin.org

Norcoclaurine 6-O-methyltransferase (6-OMT) : This enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine, a crucial initial step. frontiersin.org

Coclaurine N-methyltransferase (CNMT) : Following the action of 6-OMT, CNMT is responsible for the N-methylation of the resulting coclaurine. frontiersin.org

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) : This OMT acts on a subsequent intermediate to add a methyl group at the 4'-position. frontiersin.org

(S)-scoulerine 9-O-methyltransferase (SOMT1) : Downstream of (S)-reticuline, SOMT1 is involved in the methylation of (S)-scoulerine, a key step towards the formation of other protoberberine alkaloids. plos.org While not directly forming this compound, its activity highlights the importance of O-methylation in modifying the protoberberine core.

The table below summarizes the key methyltransferases and their functions in the BIA pathway relevant to this compound.

Enzyme NameAbbreviationFunction
Norcoclaurine 6-O-methyltransferase6-OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.org
Coclaurine N-methyltransferaseCNMTCatalyzes the N-methylation of coclaurine. frontiersin.org
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTAdds a methyl group at the 4'-position of its substrate. frontiersin.org
(S)-scoulerine 9-O-methyltransferaseSOMT1Methylates (S)-scoulerine at the 9-position. plos.org

Exploration of Berberine (B55584) Bridge Enzyme (BBE) and other relevant enzymes

The Berberine Bridge Enzyme (BBE) is a pivotal FAD-linked oxidase that plays a crucial role in the biosynthesis of protoberberine alkaloids. frontiersin.orgresearchgate.net It catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," a C-C bond between the N-methyl carbon and the phenyl ring, resulting in the formation of (S)-scoulerine. frontiersin.orgnih.govebi.ac.uk This reaction is a defining step in the formation of the protoberberine skeleton.

Other important enzymes in the pathway include:

Cytochrome P450 oxidoreductases (such as NMCH) : These enzymes are involved in hydroxylation reactions, such as the conversion of (S)-coclaurine to (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), which introduces a hydroxyl group necessary for subsequent methylation. frontiersin.org

(S)-tetrahydroprotoberberine oxidase (STOX) : This enzyme is involved in the oxidation of tetrahydroprotoberberine alkaloids. plos.org

Omics-Based Approaches in Biosynthesis Research

The advent of "omics" technologies has revolutionized the study of plant secondary metabolism, providing powerful tools to investigate the biosynthesis of complex molecules like this compound.

Widely Targeted Metabolome Analysis

Widely targeted metabolomics is a powerful technique that combines the advantages of both untargeted and targeted metabolite analysis. metwarebio.comnih.gov This approach allows for the high-throughput identification and quantification of a broad spectrum of metabolites in a sample. frontiersin.orgplos.org In the context of this compound research, widely targeted metabolome analysis of Corydalis species has enabled the detection of hundreds of metabolites, including a wide array of alkaloids. plos.org This comprehensive metabolic snapshot helps to identify known and novel compounds within the BIA pathway and to understand how their levels change under different conditions or in different plant tissues. This information is crucial for pinpointing key metabolic nodes and potential regulatory points in the biosynthesis of this compound. researchgate.netresearchgate.netplos.org

Transcriptomic Profiling of Alkaloid Biosynthesis Genes

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. By analyzing the transcriptome of alkaloid-producing plants like Corydalis yanhusuo, researchers can identify genes that are actively being expressed during alkaloid biosynthesis. mendeley.commdpi.com When combined with metabolomic data, transcriptomic profiling becomes a powerful tool for gene discovery. frontiersin.orgnih.gov For instance, by correlating the expression levels of candidate genes with the accumulation of specific alkaloids, it is possible to identify the genes encoding the enzymes responsible for particular biosynthetic steps. plos.org This integrated approach has been successfully used to identify key genes in the BIA pathway, including those for O-methyltransferases and the berberine bridge enzyme, in plants that produce this compound. frontiersin.orgplos.org

The table below provides an overview of the omics-based approaches and their applications in this compound biosynthesis research.

Omics ApproachApplication in this compound ResearchKey Findings
Widely Targeted Metabolome AnalysisIdentification and quantification of a wide range of alkaloids and other metabolites in Corydalis species. researchgate.netresearchgate.netplos.orgDetection of numerous protoberberine-type and aporphine-type alkaloids, providing a comprehensive view of the metabolic landscape. plos.org
Transcriptomic ProfilingIdentification of candidate genes involved in BIA biosynthesis by analyzing gene expression in alkaloid-accumulating tissues. mendeley.commdpi.comIdentification of genes encoding key enzymes like 6-OMT, CNMT, BBE, and SOMT1 in Corydalis yanhusuo. plos.org

Strategies for Enhanced this compound Production via Metabolic Engineering

The production of complex plant-derived alkaloids such as this compound through traditional chemical synthesis is often commercially unviable due to intricate molecular structures and low yields. Similarly, extraction from native plant sources like Corydalis yanhusuo can be inefficient and unsustainable. nih.govresearchgate.net Metabolic engineering has consequently emerged as a powerful and promising alternative, aiming to harness and optimize biological systems for targeted overproduction. eurekaselect.com By reconstructing and fine-tuning the this compound biosynthetic pathway in amenable hosts, typically microorganisms like yeast, researchers can create cellular factories capable of high-titer production from simple feedstocks. nih.govfrontiersin.org The core strategies employed involve a multi-pronged approach encompassing precursor supply optimization, pathway enzyme engineering, and the use of advanced genomic tools.

A foundational strategy for enhancing the yield of any target metabolite is to increase the availability of its essential building blocks. The biosynthesis of this compound, a protoberberine-type benzylisoquinoline alkaloid (BIA), begins with the amino acid L-tyrosine, which is converted through several steps into the key precursors dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.netsci-hub.se A common bottleneck in heterologous systems is the diversion of these precursors into competing metabolic pathways. rsc.org A critical engineering tactic, therefore, involves the elimination of these "metabolic sinks." In Saccharomyces cerevisiae (yeast), for instance, endogenous enzymes can convert 4-HPAA into non-productive shunt products. rsc.org Deleting the genes that encode these competing enzymes, such as certain aldehyde dehydrogenases and oxidoreductases, effectively redirects metabolic flux towards the desired BIA pathway, significantly boosting precursor availability for alkaloid synthesis. rsc.orgchalmers.se

The following table details research findings from engineering a related protoberberine alkaloid pathway in S. cerevisiae, demonstrating the impact of increasing the copy number of key enzymes.

Engineering Strategy Enzymes Modified Host Organism Resulting Titer (mg/L) Fold Increase
Initial StrainBase pathway enzymesS. cerevisiae~0.0251x
Enzyme Copy Number VariationIncreased copies of S9OMT and CASS. cerevisiae~1.8>70x
(Data adapted from studies on (S)-canadine production, a direct precursor to the berberine alkaloid class to which this compound belongs). nih.gov

Beyond manipulating individual genes, a more holistic strategy involves engineering transcription factors (TFs). nih.gov TFs are master regulatory proteins that can control the expression of entire sets of genes within a metabolic pathway. nih.govresearchgate.net By overexpressing a TF known to activate the alkaloid biosynthesis network, researchers can achieve coordinated upregulation of all necessary enzymes simultaneously. oup.com This approach has proven effective for various alkaloid classes and avoids the laborious process of identifying and optimizing every single rate-limiting step. nih.govresearchgate.net Identifying and utilizing TF families such as WRKY, bHLH, and MYB, which are known to be involved in regulating BIA biosynthesis, is a key area of research. nih.govmdpi.com

The choice of production host is also a critical decision. Microbial hosts like S. cerevisiae are highly advantageous due to their rapid growth, well-characterized genetics, and scalability for industrial fermentation. nih.govfrontiersin.org The successful reconstruction of complex BIA pathways, including those for berberine and sanguinarine, in yeast serves as a strong proof-of-concept for this compound production. nih.govresearchgate.netscilifelab.se However, expressing plant enzymes, particularly membrane-bound cytochrome P450s, in a microbial host presents challenges. frontiersin.org Strategies to overcome this include enzyme engineering and the co-expression of specific cytochrome P450 reductases (CPRs) that are compatible with the plant enzymes. researchgate.net Additionally, optimizing fermentation conditions such as temperature and media composition is crucial for maximizing yield. rsc.org

Parameter Optimized Condition Host Organism Effect on Production
TemperatureLower temperature (e.g., 25°C vs 30°C)S. cerevisiaeCan improve folding and activity of complex plant enzymes, leading to >10-fold increase in some alkaloid titers.
Carbon SourceFed-batch feeding of glucose/galactoseS. cerevisiaePrevents metabolic burden and can lead to significantly higher final product concentrations compared to batch culture.
Precursor FeedingSupplementation with pathway intermediatesEngineered E. coli / S. cerevisiaeCan bypass early pathway limitations and dramatically increase the yield of downstream products.
(This table represents general findings in microbial alkaloid production to illustrate key principles).

Finally, advanced genome editing tools like CRISPR/Cas9 have revolutionized metabolic engineering. frontiersin.orgnih.gov This technology allows for highly precise and efficient targeted modifications of an organism's genome. researchgate.net In the context of this compound production, CRISPR/Cas9 can be used to seamlessly knock out the genes of competing metabolic pathways, thereby channeling precursors exclusively toward alkaloid synthesis. nih.gov It can also be used to insert entire multi-gene biosynthetic cassettes into specific, stable locations within the host genome, ensuring robust and reliable expression of the engineered pathway. mdpi.com This level of precision and efficiency accelerates the strain development process and is critical for creating commercially viable production hosts. frontiersin.orgresearchgate.net

Advanced Chemical Structural Characterization

Comprehensive Spectroscopic Elucidation Techniques

The structure of Dehydrocorydalmine has been thoroughly established through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. researchgate.nettandfonline.comtandfonline.com

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported, providing a detailed map of its hydrogen and carbon atoms. tandfonline.comnih.gov The chemical shifts, reported in parts per million (ppm), are characteristic of the protoberberine skeleton. researchgate.net

Analysis of the ¹H NMR spectrum reveals signals corresponding to aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) protons within the isoquinoline (B145761) core. tandfonline.com The ¹³C NMR spectrum complements this by identifying each carbon atom, including the quaternary carbons of the aromatic rings and the characteristic shifts of the carbons adjacent to the quaternary nitrogen. researchgate.nettandfonline.com The data presented were recorded in a mixed solvent system of CDCl₃ and CD₃OD. tandfonline.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹³C NMR (δ, ppm) researchgate.nettandfonline.com ¹H NMR (δ, ppm, Multiplicity, J in Hz) tandfonline.com
1 114.36 7.68 (s)
2 149.06 -
3 150.97 -
4 111.3 7.02 (s)
4a 126.6 -
5 28.9 3.30 (t, J=6.5)
6 51.3 5.05 (t, J=6.5)
8 53.8 9.80 (s)
8a 127.6 -
9 145.7 -
10 144.9 -
11 110.8 6.89 (d, J=8.5)
12 123.5 7.50 (d, J=8.5)
12a 128.4 -
13 36.2 8.75 (s)
14 59.1 -
14a 129.6 -
2-OCH₃ 55.6 4.10 (s)
3-OCH₃ 55.8 4.05 (s)
9-OCH₃ 59.8 4.20 (s)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation. intertek.comwikipedia.org High-Resolution Electron Impact Mass Spectrometry (HREIMS) of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 338.1405. tandfonline.comtandfonline.com This is consistent with the calculated exact mass for its molecular formula, C₂₀H₂₀NO₄⁺ (calculated: 338.1392), confirming the elemental composition. tandfonline.comnih.gov The fragmentation pattern is also characteristic, showing significant fragment ions that correspond to the loss of various parts of the molecule. tandfonline.comwikipedia.orglibretexts.org

Table 2: HREIMS Data for this compound

m/z Relative Intensity (%) tandfonline.comtandfonline.com Interpretation
338.1405 48 Molecular Ion (M⁺)
323 25 [M-CH₃]⁺
322 10 [M-CH₄]⁺
294 28 [M-CH₃-CHO]⁺

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. mt.comtechnologynetworks.com The UV spectrum of this compound, typically recorded in methanol (B129727) (MeOH), displays multiple absorption maxima (λmax). tandfonline.comtandfonline.com These absorptions are characteristic of the extended conjugated system of the protoberberine aromatic core. scribd.comsci-hub.ru The observed peaks are indicative of the specific arrangement of chromophores within the molecule. tandfonline.comresearchgate.net

Table 3: UV-Vis Spectroscopic Data for this compound

λmax (nm) tandfonline.comtandfonline.com log ε tandfonline.comtandfonline.com
226 4.4
265 4.3
350 4.2
430 3.5

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tandfonline.com The IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, shows a distinct absorption band around 3400 cm⁻¹. tandfonline.comtandfonline.com This band is characteristic of the stretching vibration of a hydroxyl (-OH) group, confirming the presence of this functional group in the molecule. tandfonline.comtandfonline.com

Table 4: IR Spectroscopic Data for this compound

νmax (cm⁻¹) tandfonline.comtandfonline.com Functional Group Assignment
3400 O-H stretch

Determination of Quaternary Nitrogen Stereochemistry (if applicable)

This compound belongs to the class of quaternary protoberberine alkaloids, which are derivatives of the 5,6-dihydrodibenzo[a,g]quinolizinium cation. muni.cz A key structural feature of this class is the C=N⁺ iminium bond within the core structure. muni.cz This double bond, along with the extensive aromaticity of the ring system, imparts a high degree of planarity to the molecule. Consequently, the quaternary nitrogen atom in this compound does not represent a stereocenter. The concept of stereochemistry at the nitrogen atom, which would involve a chiral center with four different single-bonded substituents in a tetrahedral arrangement, is not applicable to this planar, aromatic quaternary system. Stereochemical considerations become relevant in the reduced, non-aromatic tetrahydroprotoberberine analogues, where the nitrogen atom is tertiary and part of a non-planar ring system. capes.gov.br

Molecular Mechanisms of Biological Activity in Vitro and Cellular Studies

Antifungal Activities against Plant Pathogens (In Vitro Assays)

Dehydrocorydalmine has demonstrated notable antifungal properties, particularly against fungi that are pathogenic to plants. These activities have been primarily evaluated through its ability to prevent the germination of fungal spores.

Inhibition of Fungal Spore Germination

In vitro studies have shown that this compound effectively inhibits the spore germination of several fungal species. researchgate.netscielo.br Research highlights that the germination of all tested fungi was significantly inhibited at concentrations ranging from 1,000 to 5,000 parts per million (ppm). researchgate.net At a concentration of 5,000 ppm, this compound achieved 100% inhibition of spore germination for Helminthosporium sp. and Curvularia sp. researchgate.netscielo.br

Efficacy Spectrum against Diverse Fungal Genera

The antifungal efficacy of this compound has been tested against a range of plant pathogenic fungi. The compound shows a varied spectrum of activity, with some fungi being more susceptible than others.

Complete inhibition (100%) at 5,000 ppm was recorded for Helminthosporium sp. and Curvularia sp. researchgate.net Curvularia sp. was found to be particularly sensitive, showing high inhibition even at 4,000 ppm. scielo.br In contrast, some fungi exhibited slight resistance at the highest tested concentration. At 5,000 ppm, residual spore germination was observed for Alternaria cajani (11.74%), Bipolaris sp. (10.15%), and Fusarium udum (5.74%). scielo.br

Antifungal Efficacy of this compound on Spore Germination

Fungal Genus Concentration (ppm) Spore Germination (%)
Helminthosporium sp. 5000 0.00
Curvularia sp. 5000 0.00
Fusarium udum 5000 5.74
Bipolaris sp. 5000 10.15
Alternaria cajani 5000 11.74

Data sourced from Singh et al., 2009. scielo.br

Proposed Cellular Targets and Pathways of Antifungal Action

The precise molecular mechanisms of this compound's antifungal action are not yet fully elucidated. However, based on the known activities of related protoberberine alkaloids like berberine (B55584), several pathways can be proposed. asm.orgmdpi.comresearchgate.net These alkaloids are often planar, amphiphilic molecules that can interact with key cellular components. mdpi.com

A primary proposed target for many antifungal alkaloids is the fungal cell membrane. researchgate.net These compounds may bind to ergosterol, the principal sterol in fungal membranes, creating pores that disrupt membrane integrity and lead to the leakage of cellular contents and cell death. researchgate.netnih.gov Another potential mechanism is the interaction with fungal DNA. mdpi.com The planar structure of these alkaloids allows them to intercalate between DNA base pairs, which can inhibit crucial processes like DNA replication and the function of enzymes such as topoisomerases. mdpi.com Furthermore, some alkaloids have been shown to target mitochondrial membranes, leading to metabolic disruption and cell death. asm.orgmdpi.com

Antibacterial Activities (In Vitro Studies)

The antibacterial potential of this compound is an emerging area of research, though specific data remains limited compared to its antifungal profile.

Activity against Specific Bacterial Strains (e.g., Helicobacter pylori)

While extracts from plants containing this compound have shown general antibacterial effects against various pathogens, specific studies focusing on the isolated compound are less common. scielo.brresearchgate.net One study investigating compounds from Corydalis yanhusuo for activity against Helicobacter pylori identified this compound as a component that warrants further investigation for its potential anti-H. pylori effects. nih.govexlibrisgroup.comresearchgate.net However, the study primarily focused on a related compound, dehydrocorydaline (B211579), which did show inhibitory activity. nih.govresearchgate.net As such, direct and conclusive evidence detailing the in vitro efficacy of this compound against Helicobacter pylori is not yet established in the current scientific literature.

Molecular Basis of Antibacterial Effects

Given the limited specific data on this compound's antibacterial activity, its molecular basis has not been specifically defined. However, drawing from the mechanisms of other protoberberine alkaloids, potential antibacterial actions could involve the inhibition of bacterial cell division, disruption of cell wall synthesis, or interference with bacterial metabolism. nih.gov For example, the related compound dehydrocorydaline has been shown to combat Listeria monocytogenes through multiple targets, including the dysregulation of carbohydrate metabolism and suppression of cell wall synthesis. nih.gov Similar multi-target actions could be hypothesized for this compound, pending further specific investigation.

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (In Vitro Models)

This compound has demonstrated cytotoxic and antiproliferative effects in preclinical studies, particularly against human colon cancer cells.

In a study evaluating a panel of alkaloids, this compound was assessed for its cytotoxic activity against the SW480 human colon cancer cell line. tandfonline.comresearchgate.net The results indicated that this compound exhibited moderate cytotoxicity. researchgate.net At a concentration of 200 µg/mL, it reduced cell viability by approximately 48% after 48 hours of treatment. tandfonline.comresearchgate.net This level of activity was characterized as moderate when compared to other alkaloids tested, some of which showed more potent effects. tandfonline.comresearchgate.net

Table 1: Cytotoxicity of this compound on SW480 Human Colon Cancer Cells

Concentration Incubation Time % Cell Viability Reduction
200 µg/mL 24 hours 32% tandfonline.com
200 µg/mL 48 hours 48% tandfonline.com

The cytotoxic effect of this compound on SW480 colon cancer cells was found to be time-dependent. tandfonline.comresearchgate.nettandfonline.com The compound demonstrated a more potent cytotoxic effect after 48 hours of incubation compared to 24 hours. tandfonline.com At a concentration of 200 µg/mL, cell viability was reduced by 32% at 24 hours, which increased to a 48% reduction at 48 hours. tandfonline.com This suggests that longer exposure to this compound may be necessary for its cytotoxic activity, which could be related to factors such as lower cell permeability. tandfonline.com

While specific studies detailing the mechanisms of cell cycle arrest and apoptosis induction by this compound are not extensively available, the broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, is known to exert anticancer effects through these pathways. nih.gov Generally, alkaloids can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation. nih.govmdpi.com This process often involves the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comoncotarget.com

Furthermore, many alkaloids induce apoptosis, or programmed cell death, through various signaling cascades. mdpi.comxiahepublishing.com This can involve the activation of caspases, which are crucial executioner proteins in the apoptotic process, and the regulation of pro- and anti-apoptotic proteins. mdpi.com For instance, some alkaloids have been shown to induce apoptosis by suppressing the activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in cell proliferation and survival. nih.gov

Receptor-Ligand Interactions and Cellular Signaling Modulation

A derivative of this compound, 13-methyl-dehydrocorydalmine, has been identified as an antagonist of the dopamine (B1211576) D1 receptor. mdpi.com In a study utilizing a CRE-luciferase reporter gene assay in HEK293 cells, 13-methyl-dehydrocorydalmine was among the compounds isolated from Corydalis yanhusuo that exhibited inhibitory activity against D1 receptors. mdpi.comsemanticscholar.org This antagonistic activity prevents the natural ligand, dopamine, from binding to and activating the receptor, thereby blocking the subsequent intracellular signaling pathways, such as the elevation of cyclic AMP (cAMP). mdpi.compatsnap.com The study identified 13-methyl-dehydrocorydalmine as a hit compound at an initial screening concentration of 12.5 µM. mdpi.com

While direct evidence for this compound's interaction with other neurotransmitter systems is limited, the broader family of isoquinoline alkaloids is known to interact with various neurotransmitter systems. nih.gov Dopamine, for instance, does not act in isolation but rather modulates other neurotransmitter systems, including those involving acetylcholine (B1216132), serotonin, and glutamate. nih.govnumberanalytics.com The antagonistic effect of 13-methyl-dehydrocorydalmine on dopamine D1 receptors could indirectly influence these interconnected systems. patsnap.commdpi.com However, specific research elucidating the direct interactions of this compound with other neurotransmitter receptors is not yet available.

Enzyme Inhibition and Activation Studies (e.g., Acetylcholinesterase, if relevant)

This compound, a protoberberine alkaloid, has been the subject of various in vitro studies to determine its effects on enzymatic activity. Research has primarily focused on its inhibitory potential against several key enzymes, including acetylcholinesterase and those involved in fungal growth.

One of the notable biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor. jscimedcentral.comfrontiersin.org Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease. jscimedcentral.comresearchgate.net

A study investigating dehydroprotoberberine alkaloids from the stem of Annona glabra demonstrated that this compound, along with other related alkaloids, exhibited inhibitory activity against acetylcholinesterase. jscimedcentral.com The half-maximal inhibitory concentration (IC50) for this compound was determined to be in the micromolar range, indicating its potential as an AChE inhibitor. jscimedcentral.com Specifically, the IC50 value for this compound was reported to be between 0.4 and 8.4 μM. jscimedcentral.com

Table 1: Acetylcholinesterase Inhibitory Activity of Dehydroprotoberberine Alkaloids

Alkaloid IC50 (μM)
This compound 0.4 – 8.4
Dehydrocorytenchine 0.4 – 8.4
Palmatine (B190311) 0.4 – 8.4
Pseudocolumbamine 0.4 – 8.4
Pseudopalmatine 0.4 – 8.4

Source: Adapted from research on alkaloids from Annona glabra. jscimedcentral.com

In addition to its effects on acetylcholinesterase, this compound has demonstrated significant antifungal properties through enzyme inhibition. scielo.br It has been shown to inhibit the spore germination of several fungal species. scielo.brunirioja.esresearchgate.net For instance, at a concentration of 5000 ppm, this compound completely inhibited the spore germination of Helminthosporium sp. and Curvularia sp. scielo.brresearchgate.net The compound was also effective against other fungi, though some, such as Alternaria cajani, Bipolaris sp., and Fusarium udum, showed a degree of resistance at the same concentration. scielo.br The antifungal action is attributed to the inhibition of enzymes essential for fungal spore germination. unirioja.esresearchgate.net

Synthetic and Semisynthetic Approaches

Total Chemical Synthesis of Dehydrocorydalmine

The total synthesis of protoberberine alkaloids, the class to which this compound belongs, is a well-established field in organic chemistry, though specific reports detailing the total synthesis of this compound itself are less common than for more abundant alkaloids like berberine (B55584). The general strategies, however, are applicable. A predominant method for constructing the tetracyclic protoberberine core is the Bischler-Napieralski reaction. acs.orgnih.govacs.orgnih.gov

This synthetic strategy typically involves two key components: a substituted β-phenylethylamine and a substituted phenylacetic acid derivative. For this compound, these precursors would need to bear the specific methoxy (B1213986) and hydroxyl group substitution pattern found in the final molecule. The synthesis proceeds through several key steps:

Amide Formation: The β-phenylethylamine is coupled with the phenylacetic acid derivative to form an amide.

Cyclization (Bischler-Napieralski Reaction): The amide undergoes an intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.govpharm.or.jp

Berberine Bridge Formation: The final ring (Ring C) is constructed by introducing a one-carbon unit, often referred to as the "berberine bridge," which connects the isoquinoline (B145761) nitrogen to the phenyl ring. This is typically achieved through a Mannich-type reaction or related cyclization methods, leading to the formation of the complete tetracyclic protoberberine skeleton. nih.gov

Aromatization: The final step involves the oxidation of the tetrahydroprotoberberine intermediate to the fully aromatic, quaternary protoberberine system, yielding the target alkaloid.

Modern synthetic approaches continue to refine this process, employing new catalytic methods, such as palladium-catalyzed reactions, to construct the core structure with greater efficiency. acs.orgresearchgate.net These modular strategies allow for the synthesis of various protoberberine derivatives by simply changing the starting materials. acs.orgacs.org

Semisynthesis from Precursor Alkaloids

Given the structural complexity of total synthesis, semisynthesis from more abundant, naturally occurring protoberberine alkaloids is a common and efficient alternative. nih.gov Alkaloids like palmatine (B190311) and berberine, which share the same core structure as this compound but differ in their substitution patterns, serve as excellent starting materials. acs.org

A primary method for converting these precursors is selective demethylation. nih.govacs.org this compound possesses a hydroxyl group at the C-10 position, whereas the common precursor palmatine has a methoxy group at this same position. The conversion can be achieved by heating palmatine under reduced pressure, a process that cleaves the methyl ether to yield the corresponding hydroxyl group of this compound. nih.govacs.org This metabolic-like transformation is a key step in producing less abundant alkaloids from readily available ones. acs.org The dominant metabolic pathways for protoberberines like berberine in vivo also include demethylation, highlighting the biological relevance of this chemical transformation. acs.organses.fr

Derivatization and Analog Development (e.g., this compound Trifluoroacetate)

Derivatization of natural products is a cornerstone of medicinal chemistry, aimed at modifying the parent compound's properties to enhance activity, improve solubility, or facilitate synthesis and purification. frontiersin.org

This compound trifluoroacetate (B77799) is a derivative where the trifluoroacetate anion (CF₃COO⁻) serves as a counter-ion to the positively charged quaternary nitrogen of the this compound cation. ontosight.aibidd.group This salt formation is often not intended to create a new biologically active molecule but rather to aid in the handling of the compound. Trifluoroacetic acid (TFA) is a common reagent used in synthetic and purification processes, particularly in high-performance liquid chromatography (HPLC). google.com The formation of the trifluoroacetate salt can enhance the solubility of the polar alkaloid in less polar organic solvents used during synthesis or chromatography. ontosight.ai The trifluoroacetic acid component itself is often employed as a protecting group or a catalyst in chemical synthesis. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity, providing a roadmap for designing more potent and selective compounds. frontiersin.orgnih.gov For protoberberine alkaloids, including this compound, several key structural features have been identified as crucial for their biological effects, such as antimicrobial and cytotoxic activities. nih.goveurekaselect.com

Planarity and Cationic Charge: The planar, aromatic, and tetracyclic structure, along with the quaternary nitrogen atom, is a critical feature. mdpi.com This allows the molecules to intercalate into DNA, a primary mechanism for their cytotoxic and antimicrobial effects. mdpi.comresearchgate.net The positive charge facilitates interaction with the negatively charged phosphate (B84403) backbone of DNA.

Saturation of the Core Structure: Modifications that reduce the planarity of the molecule significantly impact its activity. For instance, the reduction of the C=N⁺ double bond to form tetrahydroprotoberberines leads to a non-planar structure and a notable decrease in cytotoxicity. nih.gov

Substitution Patterns: The type and position of substituents on the aromatic rings (A and D) are vital. The presence of a methylenedioxy group at positions C-2 and C-3 is often associated with strong biological activity. eurekaselect.com The arrangement of methoxy and hydroxyl groups also modulates the interaction with biological targets.

Derivatization at Specific Positions: The synthesis of derivatives with modifications at various positions has been explored to enhance efficacy. For example, attaching different alkyl or aromatic groups to the protoberberine skeleton can modulate the binding affinity to targets like DNA G-quadruplexes, which are implicated in cancer cell proliferation. researchgate.netmdpi.com Studies on berberine have shown that introducing different amine substituents at the C-12 position can lead to derivatives with significantly increased growth inhibition activity against human cancer cell lines. mdpi.com

The following table summarizes key SAR findings for protoberberine alkaloids.

Advanced Research Methodologies and Computational Studies

Applications of Network Pharmacology for Polypharmacological Profiling

Network pharmacology has emerged as a powerful tool to investigate the complex interactions between drug molecules and biological systems, shifting the paradigm from a "one drug, one target" approach to a more holistic "multiple target therapeutics" model. taylorfrancis.com This is particularly relevant for natural products, which often contain multiple bioactive compounds. taylorfrancis.com In the context of dehydrocorydalmine, network pharmacology can be utilized to construct and analyze the intricate network of its interactions within a biological system. This approach helps to elucidate its polypharmacological profile, meaning its ability to interact with multiple molecular targets simultaneously. sci-hub.stnih.gov

The application of network pharmacology to this compound can reveal key pathways and biological processes that are modulated by the compound. This systems-level perspective is crucial for understanding the mechanisms of action of complex molecules derived from natural sources. taylorfrancis.com It provides a framework for identifying novel therapeutic indications and for designing more effective multi-target drugs. sci-hub.stnih.gov

Computational Chemistry Approaches

Computational chemistry provides a suite of powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. escholarship.org These methods are instrumental in modern drug discovery and development, offering insights that complement experimental studies. escholarship.orgmicrosoft.com

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a macromolecular target, typically a protein. openaccessjournals.com This method simulates the binding process, helping to identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com The primary goal is to predict the binding affinity and mode of interaction, which can suggest how strongly the ligand binds to the target and the specific atomic interactions involved. openaccessjournals.com

In the study of this compound, molecular docking has been employed to predict its binding to various protein targets. For instance, studies have shown that this compound exhibits strong binding to the SGLT2 protein. researchgate.net Another study identified Protein Tyrosine Phosphatase 1B (PTP1B) as a potential target. researchgate.net These predictions are based on scoring functions that estimate the binding energy, with lower scores generally indicating a more favorable interaction. diva-portal.org

The process often involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. youtube.com Software tools then explore various possible binding poses and score them based on factors like electrostatic and van der Waals interactions. openaccessjournals.com This allows for the virtual screening of large compound libraries against a specific target or, conversely, the screening of a single compound against a panel of potential targets (inverse docking). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.commedcraveonline.com QSAR models are built by correlating the physicochemical properties or structural features of a series of compounds with their measured biological activities. jocpr.comwikipedia.org These models can then be used to predict the activity of new, untested compounds. wikipedia.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. mdpi.com Then, molecular descriptors, which are numerical representations of the chemical structure (e.g., size, shape, lipophilicity), are calculated for each compound. jocpr.com Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

For this compound, QSAR studies can provide insights into which of its structural features are most important for its biological effects. By comparing its properties to those of other similar compounds, researchers can develop models to predict its activity against various targets. mdpi.com A validated QSAR model can be a valuable tool in lead optimization, helping to design new derivatives of this compound with enhanced potency and selectivity. jocpr.com

High-Throughput Screening Platforms for Bioactivity Assessment

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test a large number of chemical and/or biological compounds for a specific biological activity. slideshare.net This technology allows researchers to screen vast libraries of compounds, including natural products like this compound, to identify "hits" that show a desired therapeutic effect. alitheagenomics.com The use of robotics and miniaturized assays in 96, 384, or 1536-well plates enables the testing of thousands of compounds per day. alitheagenomics.comsouthernresearch.org

HTS assays can be designed to measure various biological endpoints, from the activity of a specific enzyme (biochemical assays) to changes in cell morphology or function (cell-based assays). southernresearch.org The goal of HTS is to quickly sift through large numbers of molecules to find those with potential for further development. alitheagenomics.com While HTS focuses on speed and throughput for initial screening, promising hits are often further evaluated using more complex and physiologically relevant methods, such as high-content screening (HCS), which can provide more detailed information about the compound's effects on cellular phenotypes. alitheagenomics.com

Future Research Directions and Unaddressed Scientific Questions

Identification of Novel Biological Activities and Molecular Targets

Initial research has identified Dehydrocorydalmine as possessing antifungal properties. scielo.brresearchgate.netplantprotection.pl It has shown inhibitory effects on the spore germination of various fungal species, including Helminthosporium sp., Curvularia sp., Alternaria cajani, Bipolaris sp., and Fusarium udum. scielo.brresearchgate.netplantprotection.pl However, the full spectrum of its biological activities remains largely unexplored. Future research should focus on screening this compound against a wider range of biological targets to uncover novel therapeutic applications.

A crucial area of investigation is the identification of its specific molecular targets. While its antifungal activity is established, the precise proteins or pathways that this compound interacts with to exert this effect are not yet fully understood. researchgate.net Elucidating these molecular targets is essential for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Techniques such as affinity chromatography, proteomics, and in-silico modeling could be employed to identify and validate these targets. Furthermore, exploring its effects on other cellular processes, such as inflammation, cell proliferation, and neuro-transmission, could reveal new therapeutic avenues.

Comprehensive Elucidation of Undiscovered Biosynthetic Pathway Steps

The biosynthesis of protoberberine alkaloids, including this compound, is a complex process involving multiple enzymatic steps. While the general pathway is understood to originate from the amino acid tyrosine, the specific enzymes and intermediate compounds involved in the later stages of this compound formation are not fully characterized. muni.czresearchgate.netresearchgate.net

Future research should aim to identify and characterize the key enzymes, such as O-methyltransferases (OMTs), cytochrome P450 monooxygenases, and oxidoreductases, that are responsible for the specific structural modifications leading to this compound. researchgate.net Transcriptomic and metabolomic analyses of this compound-producing plants, such as Argemone mexicana and various Stephania species, can help identify candidate genes involved in its biosynthesis. researchgate.netacs.org Subsequent functional characterization of these genes and their encoded enzymes will provide a complete picture of the biosynthetic pathway. This knowledge is not only of fundamental scientific interest but is also a prerequisite for the metabolic engineering of microorganisms or plants for enhanced this compound production.

Development of Sustainable Production Methods for this compound

Currently, this compound is primarily obtained through extraction from plant sources like Argemone mexicana, Stephania glabra, and Corydalis yanhusuo. acs.orgtandfonline.comsemanticscholar.org However, this method can be inefficient and unsustainable due to variations in alkaloid content depending on the plant's geographical location, harvest time, and environmental conditions. nih.gov

Therefore, a significant area for future research is the development of sustainable and scalable production methods. One promising approach is metabolic engineering, where the biosynthetic pathway of this compound is reconstituted in a microbial host, such as yeast or E. coli. researchgate.net This would allow for controlled and high-yield production in bioreactors, independent of plant cultivation. researchgate.netscielo.br

Role of this compound in Plant Chemical Ecology and Defense Mechanisms

The presence of this compound in plants suggests it plays a role in their interaction with the environment. Alkaloids are often involved in defending plants against herbivores and pathogens. researchgate.net The established antifungal properties of this compound support this hypothesis. scielo.brresearchgate.netplantprotection.pl

Q & A

Q. What ethical and reproducibility standards apply to this compound research?

  • Guidelines: Follow ARRIVE 2.0 for preclinical studies. Document raw data (HPLC chromatograms, NMR spectra) in repositories like Zenodo. Avoid selective reporting of positive results .

Q. Tables for Key Comparisons

Parameter Corydalis-Derived Synthetic
Melting Point (°C)238–239187–195
Optical Rotation [α]D+337.4°Racemic (±)
SolubilityEthanol > WaterDMSO > Ethanol

Q. Future Directions

  • Resolve structural ambiguities via single-crystal XRD .
  • Explore synergistic effects with other alkaloids (e.g., dihydrochelerythrine) using combinatorial screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocorydalmine
Reactant of Route 2
Dehydrocorydalmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.